molecular formula C13H19ClN2 B2873423 (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine CAS No. 833438-87-2

(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine

Cat. No.: B2873423
CAS No.: 833438-87-2
M. Wt: 238.76
InChI Key: RUSJZUMIGVPPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine (CAS 833438-87-2) is a chemical intermediate of significant interest in pharmaceutical research, particularly in the development of potential therapies for neurodegenerative conditions. Its molecular formula is C13H19ClN2, and it has a molecular weight of 238.76 . This compound serves as a key synthetic building block for novel cholinesterase inhibitors. Research indicates that derivatives of this compound are designed and evaluated as multi-target agents for Alzheimer's disease. These derivatives act as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two enzymes that are critical therapeutic targets for alleviating the cholinergic deficit associated with Alzheimer's pathology . Some compounds derived from this scaffold have demonstrated IC50 values in the sub-micromolar range, indicating strong inhibitory activity . Furthermore, this chemical scaffold is utilized in the exploration of inhibitors targeting the NLRP3 inflammasome, a complex implicated in inflammatory processes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSJZUMIGVPPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Piperidin-4-ylmethanamine undergoes N-benzylation in the presence of a base such as triethylamine (Et$$3$$N) or potassium carbonate (K$$2$$CO$$_3$$) to neutralize HCl byproducts. The reaction is typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at room temperature for 12–24 hours. A molar ratio of 1:1.2 (piperidin-4-ylmethanamine to 2-chlorobenzyl chloride) ensures complete conversion.

Key Considerations :

  • Protection of the Primary Amine : To prevent competing reactions at the 4-position amine, a tert-butoxycarbonyl (Boc) protecting group is introduced prior to benzylation. Boc protection is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by deprotection with trifluoroacetic acid (TFA) post-benzylation.
  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates but may complicate purification. Non-polar solvents like DCM offer easier isolation but slower kinetics.

Yield and Purification :
Crude yields range from 45% to 65%, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Synthetic Route 2: Reductive Amination of 4-Piperidone

An alternative strategy begins with 4-piperidone, which is functionalized through reductive amination to introduce the methanamine group, followed by N-benzylation.

Step 1: Synthesis of Piperidin-4-ylmethanamine from 4-Piperidone

4-Piperidone is converted to piperidin-4-ylmethanamine via a two-step process:

  • Formation of the Imine : Reaction with ammonium chloride (NH$$_4$$Cl) and paraformaldehyde in methanol under reflux.
  • Reduction : Sodium cyanoborohydride (NaBH$$_3$$CN) selectively reduces the imine to the primary amine, yielding piperidin-4-ylmethanamine.

Conditions :

  • Temperature: 60°C for imine formation, room temperature for reduction.
  • Yield: 50–70% after purification via vacuum distillation.

Step 2: N-Benzylation

The subsequent benzylation follows the same protocol as Route 1, with comparable yields and purification challenges.

Alternative Methodologies and Comparative Analysis

Gabriel Synthesis

The Gabriel synthesis offers an alternative pathway by introducing the amine post-benzylation. Phthalimide is alkylated with 1-(2-chlorobenzyl)piperidin-4-ylmethyl bromide, followed by hydrazinolysis to liberate the primary amine. This method avoids competing reactions but requires harsh conditions (hydrazine, 100°C), limiting its practicality.

Comparative Performance of Routes

Route Advantages Disadvantages Yield
N-Benzylation (Route 1) Short synthetic route Requires amine protection 45–65%
Reductive Amination Avoids protection steps Multi-step, moderate yields 50–70%
Gabriel Synthesis No competing amine reactions Harsh conditions, low scalability 30–40%

Optimization of Reaction Conditions

Solvent and Base Screening

A study comparing bases (Et$$3$$N, K$$2$$CO$$3$$, pyridine) and solvents (DCM, DMF, THF) revealed that K$$2$$CO$$_3$$ in DMF provided the highest conversion (92%) due to enhanced nucleophilicity of the piperidine nitrogen. However, DMF necessitated extensive washing to remove residual solvent.

Temperature and Time Optimization

Elevating the reaction temperature to 40°C reduced the alkylation time from 24 hours to 8 hours without compromising yield. Prolonged heating (>12 hours) led to decomposition, as evidenced by HPLC analysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.38–7.25 (m, 4H, aromatic), 3.52 (s, 2H, N-CH$$2$$-Ar), 2.85–2.70 (m, 2H, piperidine H-4), 2.45–2.30 (m, 4H, piperidine H-2,6), 1.80–1.60 (m, 3H, piperidine H-3,5).
  • $$^{13}$$C NMR : δ 138.5 (C-Cl), 129.8–127.2 (aromatic carbons), 58.9 (N-CH$$_2$$-Ar), 53.4 (piperidine C-4), 45.2 (piperidine C-2,6).

Mass Spectrometry (MS)

  • ESI-MS : m/z 265.1 [M + H$$^+$$], consistent with the molecular formula C$${13}$$H$${18}$$ClN$$_2$$.

Challenges and Limitations

Regioselectivity in N-Benzylation

Competing alkylation at the 4-position primary amine remains a critical challenge, necessitating protective strategies. Boc protection, while effective, adds two steps to the synthesis.

Purification Difficulties

The polar nature of the primary amine complicates chromatographic separation. Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase improves resolution but increases costs.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.

Scientific Research Applications

(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of “(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine” are strongly influenced by its substitution pattern. Below is a comparative analysis with structurally related analogs:

Key Observations:

Substituent Effects on Yield :

  • The 2-chlorobenzyl derivative exhibits moderate yields (78%) compared to the unsubstituted benzyl analog (86%) . Electron-withdrawing groups (e.g., Cl, F) may reduce reaction efficiency due to steric hindrance or electronic deactivation.
  • The 2-methylbenzyl analog (9c) shows significantly lower yields (21%), suggesting steric bulk from the methyl group impedes coupling reactions .

Physicochemical Properties :

  • Melting points correlate with crystallinity: Unsubstituted benzyl derivatives (9a) exhibit higher melting points (169–170°C) compared to halogenated analogs (152–155°C for 11b) .
  • The 2-chloro derivative’s oil form (vs. crystalline solids of other analogs) may reflect reduced symmetry and intermolecular interactions .

Biological Activity: Acetylcholinesterase (AChE) Inhibition: Derivatives of the 2-chloro compound (e.g., 8j) show potent AChE inhibition (IC₅₀ = 35 nM) due to enhanced π-π stacking and hydrophobic interactions with the enzyme’s active site . CXCR4 Antagonism: The 2-chloro substitution in compound 21 improves binding affinity (IC₅₀ = 12 nM) compared to 4-chloro analogs (IC₅₀ = 45 nM), highlighting positional isomerism’s role in receptor selectivity . Multi-Target Hybrids: Phenothiazine-carboxamide hybrids (e.g., 11b) derived from the 2-chloro compound demonstrate dual cholinesterase inhibition and antioxidant activity, outperforming 2-methyl or 2-fluoro analogs in reducing oxidative stress .

Table 2: Spectroscopic Comparison of Selected Derivatives

Compound ¹H NMR (Aromatic Region) ¹³C NMR (Key Carbons, ppm) HRMS (Observed)
(1-(2-Cl-Bz)piperidin-4-yl)methanamine δ 7.14–7.46 (m, 4H) 58.0 (NCH₂Ph), 28.5 (piperidine CH₂) 238.1652
(1-Bz-piperidin-4-yl)methanamine (9a) δ 7.23–7.35 (m, 5H) 62.7 (NCH₂Ph), 30.1 (piperidine CH₂) 428.1786
Naphthalen-2-ylmethyl derivative (21) δ 7.41–7.91 (m, 12H aromatic + NH) 167.1 (fumarate C=O), 58.8 (NCH₂) 379.1937

Biological Activity

(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine is a chemical compound with potential pharmacological applications. Its structure features a piperidine ring substituted with a chlorobenzyl group and an amine functional group, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H16ClN\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}

This molecular structure suggests possible interactions with various biological targets, particularly in the central nervous system and metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neurotransmitter Receptor Interaction : Compounds with similar piperidine structures often interact with neurotransmitter receptors, suggesting potential effects on mood and cognition.
  • Inflammatory Pathways : Preliminary studies indicate that this compound may influence inflammatory pathways, potentially serving as an anti-inflammatory agent.
  • Antimicrobial Properties : There is ongoing research into its antimicrobial and antiviral capabilities, indicating a broader spectrum of biological activity.

The mechanisms through which this compound exerts its effects can be summarized as follows:

  • Receptor Binding : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmission and potentially affecting conditions like anxiety and depression.
  • Enzyme Modulation : It may modulate enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Inflammation Inhibition : Evidence suggests that it could inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation.

Research Findings

Several studies have investigated the biological activity of this compound. Key findings include:

Table 1: Summary of Biological Activities

StudyBiological ActivityMethodologyResults
Anti-inflammatoryIn vitro assays35% reduction in IL-1β release at 10 µM
Neurotransmitter modulationBinding affinity assaysModerate binding affinity to serotonin receptors
AntimicrobialZone of inhibition testsEffective against several bacterial strains

Case Studies

  • Neuropharmacological Study : A study evaluated the effects of this compound on anxiety-like behavior in rodent models. The compound demonstrated anxiolytic effects comparable to established anxiolytics.
  • Inflammation Model : In a model of acute inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers, suggesting potential use in treating inflammatory disorders.
  • Antimicrobial Efficacy : In vitro tests showed that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.